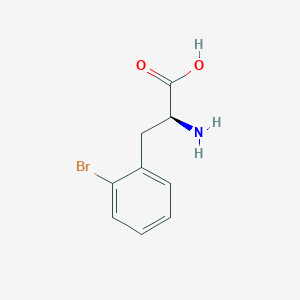
2-Amino-3-(2-bromophenyl)propanoic acid
Übersicht
Beschreibung
2-Amino-3-(2-bromophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-3-(2-bromophenyl)propanoic acid (ABPA) is an amino acid derivative notable for its unique structural features, including a brominated phenyl group attached to a propanoic acid backbone. This compound, with the molecular formula and a molecular weight of approximately 244.09 g/mol, has garnered interest in pharmacological research due to its potential biological activities.
Biological Activity
Research indicates that ABPA exhibits several biological activities, primarily as an inhibitor of ion channels and a ligand for specific receptors . These properties suggest potential roles in neurotransmission and other physiological processes.
While the precise mechanism of action for ABPA remains under investigation, it is hypothesized that its brominated phenyl group enhances binding interactions with target proteins. Such interactions could influence cellular signaling pathways critical for various physiological functions.
Pharmacological Applications
ABPA's pharmacological potential is supported by its interactions with neurotransmitter systems and metabolic enzymes. This compound is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Comparative Analysis of Similar Compounds
Several compounds share structural similarities with ABPA, which may exhibit different biological activities due to variations in their bromination patterns:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(3-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | Bromine at the meta position |
| 4-Amino-3-(2-bromophenyl)butanoic acid | C₁₁H₁₃BrNO₂ | Longer carbon chain; different biological activity |
| 2-Amino-3-(phenyl)propanoic acid | C₉H₁₁NO₂ | No bromine substitution; different reactivity |
The unique ortho-bromine substitution in ABPA affects both sterics and electronics, potentially enhancing selectivity in binding to specific receptors compared to its analogs.
Synthesis Methods
ABPA can be synthesized through various methods, including:
- Traditional chemical synthesis : Utilizing standard organic reactions to construct the compound.
- Enzymatic methods : Employing immobilized multienzyme cofactor-driven cascade reactions to produce chiral compounds efficiently.
These methods highlight the compound's versatility in both academic and industrial settings, particularly in pharmaceutical research.
Eigenschaften
IUPAC Name |
2-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLNTLXEZDFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative approach is described in the research for synthesizing (R)-2-Amino-3-(2-bromophenyl)propanoic acid?
A1: The research article [] details a novel method for synthesizing (R)-2-Amino-3-(2-bromophenyl)propanoic acid using a co-immobilized multienzyme system. This approach utilizes a cascade of enzymatic reactions driven by a cofactor, offering a potentially more sustainable and efficient alternative to traditional chemical synthesis methods. While the abstract doesn't provide specifics about the enzymes or cofactors involved, it highlights the significance of this method as a model for producing valuable chiral compounds like (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















